2-(4-phenyl-1H-pyrazol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-phenylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)8-13-7-10(6-12-13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHJEYXABKCPQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to a range of potential therapeutic effects. The specific interactions of 2-(4-phenyl-1H-pyrazol-1-yl)acetic acid with its targets, and the resulting changes, are subjects for future investigation.
Biological Activity
2-(4-phenyl-1H-pyrazol-1-yl)acetic acid is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This compound features a pyrazole ring, contributing to its pharmacological properties. Research has shown that derivatives of pyrazoles exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of phenyl hydrazine with acetic acid derivatives. The resulting compound possesses both a pyrazole moiety and an acetic acid group, which are crucial for its biological activity. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, this compound demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound ranged from 0.01 to 0.05 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong effectiveness in inhibiting bacterial growth .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.01 |
| Escherichia coli | 0.05 |
| Pseudomonas aeruginosa | 0.10 |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. In particular, it has shown promising results against colon (HT-29) and prostate (PC-3) cancer cells, with IC50 values comparable to established chemotherapeutic agents like Doxorubicin .
In vivo studies using the Ehrlich ascites carcinoma model revealed that this compound significantly increased the lifespan of treated mice by approximately 75% compared to control groups .
| Cell Line | IC50 (µM) | % Increase in Lifespan |
|---|---|---|
| HT-29 | 6.43 | 75 |
| PC-3 | 9.83 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are involved in the inflammatory process. Studies have demonstrated that it can reduce inflammation markers in animal models .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives, including this compound:
- Case Study on Anticancer Efficacy : A study conducted on mice bearing Ehrlich ascites carcinoma showed that treatment with this compound resulted in a significant reduction in tumor volume and improved survival rates.
- Case Study on Antimicrobial Activity : In a clinical trial assessing the efficacy of various antimicrobial agents, this compound was found to be effective against multi-drug resistant strains of bacteria, suggesting its potential as a novel therapeutic agent in treating infections.
Scientific Research Applications
Biological Activities
The compound exhibits a range of pharmacological effects:
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 2-(4-phenyl-1H-pyrazol-1-yl)acetic acid, possess significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating zones of inhibition comparable to standard antibiotics like ampicillin .
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are recognized for their anti-inflammatory and analgesic properties. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways .
Anticancer Potential
Recent studies have explored the anticancer activity of pyrazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. These compounds often act by inducing apoptosis or inhibiting cell proliferation pathways .
Case Study 1: Anticancer Activity
A recent study evaluated a series of pyrazoline derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that certain derivatives exhibited IC values below 10 µM against multiple cancer types, suggesting strong potential for further development as anticancer agents .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial activity of various pyrazole compounds, this compound demonstrated superior efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's ability to inhibit bacterial growth was attributed to its structural characteristics that enhance membrane permeability .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic conditions. This reaction is critical for modifying solubility or preparing prodrugs.
| Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|
| Methanol + H₂SO₄ (catalytic) | Methyl 2-(4-phenyl-1H-pyrazol-1-yl)acetate | 85% | |
| Ethanol + HCl (gas) | Ethyl 2-(4-phenyl-1H-pyrazol-1-yl)acetate | 78% |
Mechanism : Acid-catalyzed nucleophilic acyl substitution.
Key Finding : Ester derivatives show improved lipophilicity, enhancing membrane permeability in biological assays .
Amidation and Hydrazide Formation
The acid readily forms amides or hydrazides, enabling access to biologically active derivatives.
Amidation with Primary Amines
| Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|
| SOCl₂ → R-NH₂ (e.g., aniline) | 2-(4-Phenyl-1H-pyrazol-1-yl)acetamide | 90% | |
| EDCl/HOBt + Benzylamine | N-Benzyl-2-(4-phenyl-1H-pyrazol-1-yl)acetamide | 82% |
Cyclization to Oxadiazoles
The hydrazide intermediate undergoes cyclization to form 1,3,4-oxadiazoles, a pharmacologically important scaffold.
| Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|
| POCl₃, 120°C, 4 h | 5-(4-Phenyl-1H-pyrazol-1-yl)-1,3,4-oxadiazol-2-amine | 68% | |
| CS₂/KOH, reflux | 5-(4-Phenyl-1H-pyrazol-1-yl)-1,3,4-oxadiazole-2-thiol | 60% |
Mechanism : Dehydration of the hydrazide with POCl₃ forms the oxadiazole ring .
Decarboxylation Reactions
Controlled thermal decarboxylation removes the carboxylic acid group, yielding pyrazole derivatives:
Conditions : 200°C, copper/quinoline catalyst. Yield : 55% .
Electrophilic Substitution on the Pyrazole Ring
The pyrazole moiety undergoes electrophilic substitution at the 3- and 5-positions:
| Reaction | Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 2-(3-Nitro-4-phenyl-1H-pyrazol-1-yl)acetic acid | 40% | |
| Sulfonation | SO₃/H₂SO₄, 50°C | 2-(3-Sulfo-4-phenyl-1H-pyrazol-1-yl)acetic acid | 35% |
Regioselectivity : Nitration favors the 3-position due to electron-withdrawing effects of the acetic acid group .
Metal-Catalyzed Cross-Coupling
The pyrazole ring participates in palladium-catalyzed couplings for functionalization:
| Reaction | Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromophenylboronic acid, Pd(PPh₃)₄ | 2-(4-(Biphenyl-4-yl)-1H-pyrazol-1-yl)acetic acid | 65% |
Key Insight : The reaction requires anhydrous conditions and inert atmosphere .
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ oxidizes the acetic acid side chain to glyoxylic acid derivatives (low yield, <20%) .
-
Reduction : LiAlH₄ reduces the acid to 2-(4-phenyl-1H-pyrazol-1-yl)ethanol (Yield: 50%) .
Biological Activity Correlation
Derivatives like oxadiazoles exhibit notable bioactivity:
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The position and nature of substituents significantly influence melting points and solubility. For example, phenoxy substitution in 12a increases molecular weight and melting point (>217°C) compared to the parent compound .
- Amino and Methyl Groups: The amino and methyl substituents in reduce molecular weight and may increase hydrogen-bonding capacity, favoring aqueous solubility .
Electronic and Steric Considerations
Preparation Methods
Alkylation of 4-phenyl-1H-pyrazole with Chloroacetic Acid
One of the most straightforward methods involves the reaction of 4-phenyl-1H-pyrazole with chloroacetic acid under basic conditions. This reaction proceeds via nucleophilic substitution where the pyrazole nitrogen attacks the electrophilic carbon of chloroacetic acid, leading to the formation of the N-substituted acetic acid derivative.
- Reaction conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate), moderate heating.
- Advantages: Direct and relatively simple synthesis.
- Considerations: Control of reaction conditions is essential to avoid side reactions or over-alkylation.
This method is supported by synthetic analogs such as 2-(3-methyl-4-phenyl-1H-pyrazol-1-yl)acetic acid, synthesized via similar alkylation routes.
Multi-Step Synthesis via Hydrazone and Pyrazole Formation
Another approach involves the initial formation of hydrazones from phenylhydrazine and acetophenone derivatives, followed by cyclization to pyrazoles and subsequent functionalization.
- Step 1: Reaction of phenylhydrazine with acetophenone derivatives in ethanol under acidic conditions to form hydrazones.
- Step 2: Cyclization via Vilsmeier-Haack reaction using POCl3 and DMF to obtain formyl-pyrazole intermediates.
- Step 3: Further transformations to introduce the acetic acid group, potentially via Knoevenagel condensation or other carbon-carbon bond-forming reactions.
This synthetic route is more complex but allows for structural diversity and incorporation of various substituents on the pyrazole ring.
Reduction and Oxidation Sequence for Functional Group Manipulation
In some synthetic schemes for pyrazole derivatives related to this compound:
- The ester group is introduced first (e.g., ethyl pyrazole carboxylates).
- Reduction of the ester to alcohol using lithium aluminum hydride (LiAlH4).
- Oxidation of the alcohol to aldehyde using 2-iodoxybenzoic acid (IBX).
- Conversion of aldehyde to acetic acid derivatives via further oxidation or substitution reactions.
These steps allow precise control over the functional groups attached to the pyrazole ring.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents/Conditions | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | 4-Phenyl-1H-pyrazole, Chloroacetic acid | Base (NaOH, K2CO3), heating | N-alkylation (nucleophilic substitution) | Simple, direct synthesis | Requires careful control to avoid side reactions |
| 2 | Phenylhydrazine, Acetophenone derivatives | Acidic ethanol reflux, POCl3/DMF, Knoevenagel condensation | Hydrazone formation, cyclization, condensation | Allows structural diversity | Multi-step, requires purification at each step |
| 3 | Pyrazole esters | LiAlH4 reduction, IBX oxidation | Reduction and oxidation sequence | Precise functional group control | Multiple steps, sensitive reagents |
Research Findings and Optimization Notes
- The alkylation method (Method 1) is widely used due to its simplicity but may require optimization of base strength and temperature to maximize yield and purity.
- The multi-step hydrazone-pyrazole approach (Method 2) enables the introduction of various substituents, which is valuable for medicinal chemistry applications but involves longer synthesis times.
- Functional group transformations (Method 3) are useful for accessing derivatives with high purity and defined stereochemistry, important for biological studies.
- Monitoring techniques such as Thin Layer Chromatography (TLC) are essential throughout the synthetic steps to ensure reaction completion and purity.
- Purification methods typically include recrystallization and column chromatography.
- Structural confirmation is performed using IR, NMR (1H and 13C), and mass spectrometry.
Q & A
Q. Basic
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl at ~1750 cm⁻¹, pyrazole ring vibrations at ~1600 cm⁻¹) .
- NMR : Assigns proton environments (e.g., pyrazole ring protons, phenyl group signals) and validates substitution patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally related pyrazole-carboxylic acids .
How can researchers address contradictions in spectroscopic data during structural elucidation?
Advanced
Contradictions often arise from tautomerism or dynamic equilibria. Cross-validation using multiple techniques is essential:
- Compare experimental IR/NMR data with in silico predictions (e.g., density functional theory (DFT) calculations) to confirm resonance structures .
- Employ SHELX software for crystallographic refinement to resolve ambiguities in bond lengths and angles .
What computational methods predict the compound’s reactivity or stability in biological systems?
Q. Advanced
- DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to assess potential bioactivity, as applied to pyrazole derivatives in antimicrobial studies .
How should researchers design experiments to evaluate biological activity, such as antimicrobial effects?
Q. Advanced
- Hydrazone Functionalization : Synthesize derivatives (e.g., hydrazide/amide analogs) and test against microbial strains using standardized protocols like broth microdilution .
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory potency .
What are key considerations for crystallographic analysis using SHELX software?
Q. Basic
- Data Collection : Ensure high-resolution diffraction data (≤1.0 Å) for accurate refinement .
- Refinement Strategies : Use SHELXL for small-molecule refinement, incorporating restraints for disordered moieties. Validate with R-factor convergence (<5%) .
How can purification challenges be mitigated during synthesis?
Q. Basic
- Reversed-Phase Chromatography : Effective for isolating polar intermediates, as shown for 82% yield purification .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity .
What intermediates are critical in synthesizing this compound?
Q. Basic
- Ethyl Acetoacetate : A precursor for pyrazole ring formation via cyclocondensation with phenylhydrazine .
- Malonaldehyde Derivatives : Key for introducing the acetic acid side chain .
How do substituents on the pyrazole ring influence electronic properties?
Q. Advanced
- Electron-Withdrawing Groups : Increase acidity of the carboxylic moiety, detectable via pH-dependent NMR shifts.
- Theoretical Modeling : DFT studies reveal substituent effects on charge distribution, validated by IR and UV-Vis spectra .
What factors impact synthetic yields, and how can they be improved?
Q. Basic
- Stoichiometry : Excess malonaldehyde (1.05 equiv) improves conversion rates .
- Temperature Control : Room-temperature reactions minimize side products (e.g., dimerization) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
